molecular formula C9H8BrF3O2 B1383239 2-(Bromomethyl)-4-methoxy-1-(trifluoromethoxy)benzene CAS No. 1261839-94-4

2-(Bromomethyl)-4-methoxy-1-(trifluoromethoxy)benzene

Cat. No. B1383239
M. Wt: 285.06 g/mol
InChI Key: BLCMWABUEGRNRF-UHFFFAOYSA-N
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Description

“2-(Bromomethyl)-4-methoxy-1-(trifluoromethoxy)benzene” is a chemical compound. It is related to 1-Bromo-3-(trifluoromethoxy)benzene which undergoes Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan .


Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies. For instance, 1-trifluoromethoxy-4-(trifluoromethyl)benzene affords 2-trifluoromethoxy-5-(trifluoromethyl)benzoic acid after lithiation and carboxylation .


Molecular Structure Analysis

The molecular structure of similar compounds like 1-Bromomethyl-4-(2,2,2-trifluoroethyl)benzene has been analyzed. The empirical formula is C9H8BrF3 and the molecular weight is 253.06 .


Chemical Reactions Analysis

The chemical reactions of related compounds have been studied. For example, 1-Bromo-3-(trifluoromethoxy)benzene undergoes Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed. For instance, 1-Bromo-2-(trifluoromethoxy)benzene is a colorless to almost colorless clear liquid with a purity of more than 98% (GC). It has a boiling point of 160 °C and a refractive index of 1.46 .

Scientific Research Applications

Aryne Route to Naphthalenes

  • Synthesis of Naphthalenes : In a study by Schlosser and Castagnetti (2001), the generation of aryne intermediates from 1-bromo-2-(trifluoromethoxy)benzene and their subsequent reactions to produce 1- and 2-(trifluoromethoxy)naphthalenes are explored. This study illustrates a novel approach in synthesizing naphthalene derivatives using bromomethyl compounds.

Trifluoromethoxylation of Aliphatic Substrates

  • Aliphatic Trifluoromethyl Ethers : Marrec et al. (2010) report a method for nucleophilic substitution of activated bromides to produce aliphatic trifluoromethyl ethers using 2,4-dinitro(trifluoromethoxy)benzene Marrec, Billard, Vors, Pazenok, Langlois (2010). This research contributes to the development of new synthetic routes for functionalizing aliphatic compounds with trifluoromethoxy groups.

Synthesis of Biological Compounds

  • Natural Product Synthesis : Akbaba et al. (2010) describe the synthesis of a biologically active natural product, starting from a methoxymethyl-substituted compound, demonstrating the utility of bromomethyl compounds in the synthesis of complex organic molecules Akbaba, Balaydın, Göksu, Şahin, Menzek (2010).

Electrosynthesis in Organic Chemistry

  • Paired Diels–Alder Electro-synthesis : Habibi, Pakravan, and Nematollahi (2014) conducted a study on the electrochemical reduction of 1,2-bis(bromomethyl)benzene, leading to the formation of complex organic structures through electro-synthesis Habibi, Pakravan, Nematollahi (2014). This highlights the role of bromomethyl compounds in electrochemical synthetic processes.

Advanced Materials and Polymers

  • Polymer Synthesis : Bai, Wu, and Shi (2006) explored the synthesis of poly(1,5-naphthylene vinylene) and its copolymers using bromomethyl compounds, demonstrating their utility in advanced materials science Bai, Wu, Shi (2006).

Safety And Hazards

Safety data sheets indicate that related compounds like 4-(Trifluoromethoxy)benzyl bromide can cause severe skin burns and eye damage. They are also classified as flammable liquids .

Future Directions

The future directions in the research and application of these compounds could involve their use in the synthesis of new chemical entities. The trifluoromethoxy group is finding increased utility as a substituent in bioactives .

properties

IUPAC Name

2-(bromomethyl)-4-methoxy-1-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O2/c1-14-7-2-3-8(6(4-7)5-10)15-9(11,12)13/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCMWABUEGRNRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-4-methoxy-1-(trifluoromethoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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